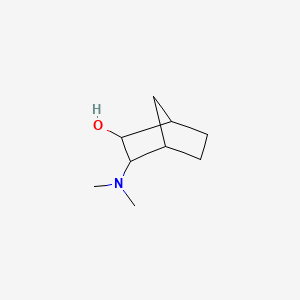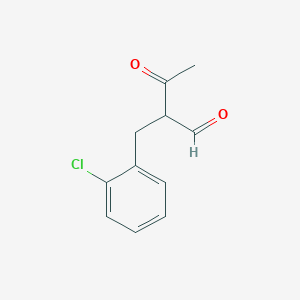
(E)-N-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-1-(pyridin-4-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]-: is a complex organic compound characterized by its aromatic structure and multiple substituents. This compound contains a benzenamine core with chlorine and pyridine substituents, making it a subject of interest in various chemical and pharmaceutical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenamine with 2,5-dichlorobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 4-pyridinecarboxaldehyde under reflux conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of halogen or other substituents on the aromatic rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism by which BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, while the chlorine and pyridine substituents can form hydrogen bonds and other interactions, modulating the activity of the target molecules .
Comparaison Avec Des Composés Similaires
- Benzenamine, 4-chloro-N-methyl-
- Benzenamine, 4-bromo-2-chloro-
- Benzenamine, 4-chloro-N,N-diethyl-
Comparison: Compared to these similar compounds, BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- is unique due to its combination of chlorine and pyridine substituents, which confer distinct chemical properties and biological activities. The presence of multiple aromatic rings and functional groups enhances its versatility in various applications .
Propriétés
Numéro CAS |
62247-07-8 |
|---|---|
Formule moléculaire |
C18H11Cl3N2 |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C18H11Cl3N2/c19-13-1-4-15(5-2-13)23-18(12-7-9-22-10-8-12)16-11-14(20)3-6-17(16)21/h1-11H |
Clé InChI |
ZOZAKIFZZRADNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(C2=CC=NC=C2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





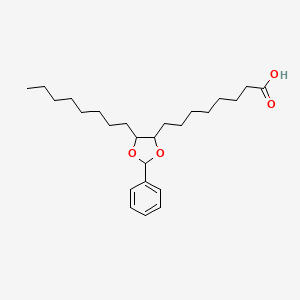
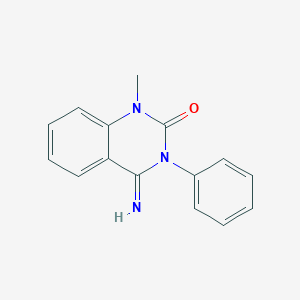
![2-oxo-1-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B14005814.png)
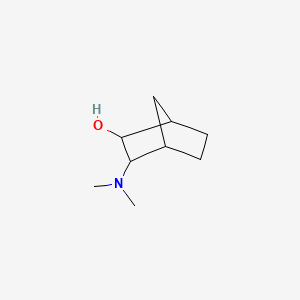
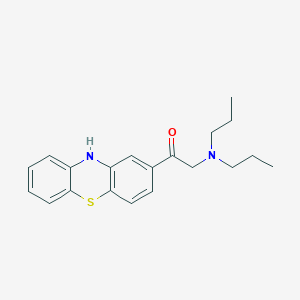
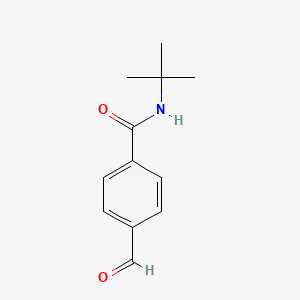
![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)
